4-(2-Methoxyethoxy)benzenesulfonyl chloride
CAS No.: 204072-53-7
Cat. No.: VC3869655
Molecular Formula: C9H11ClO4S
Molecular Weight: 250.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 204072-53-7 |
|---|---|
| Molecular Formula | C9H11ClO4S |
| Molecular Weight | 250.7 g/mol |
| IUPAC Name | 4-(2-methoxyethoxy)benzenesulfonyl chloride |
| Standard InChI | InChI=1S/C9H11ClO4S/c1-13-6-7-14-8-2-4-9(5-3-8)15(10,11)12/h2-5H,6-7H2,1H3 |
| Standard InChI Key | QGHZEYHFQCDRAT-UHFFFAOYSA-N |
| SMILES | COCCOC1=CC=C(C=C1)S(=O)(=O)Cl |
| Canonical SMILES | COCCOC1=CC=C(C=C1)S(=O)(=O)Cl |
Introduction
Chemical Structure and Properties
Molecular Architecture
The compound’s structure comprises:
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A benzene ring providing aromatic stability.
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A sulfonyl chloride group (-SO₂Cl) at the para position, enabling nucleophilic substitution.
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A 2-methoxyethoxy group (-OCH₂CH₂OCH₃) at the same position, enhancing solubility in polar solvents .
Table 1: Key Physicochemical Properties
Synthesis and Manufacturing
Synthetic Pathways
The compound is synthesized via etherification of 4-hydroxybenzenesulfonyl chloride with 2-methoxyethanol under basic conditions (e.g., triethylamine) . The reaction proceeds through a nucleophilic aromatic substitution mechanism:
Industrial production scales this process, employing continuous-flow reactors to enhance yield and purity .
Purification Methods
Post-synthesis, the product is isolated via vacuum distillation or recrystallization from nonpolar solvents (e.g., hexane), achieving >95% purity .
Reactivity and Mechanism
Nucleophilic Substitution
The sulfonyl chloride group undergoes reactions with nucleophiles (Nu⁻):
Table 2: Common Reactions and Products
| Nucleophile | Product | Application |
|---|---|---|
| Amines | Sulfonamides | Pharmaceuticals |
| Alcohols | Sulfonate Esters | Polymer Chemistry |
| Thiols | Sulfonate Thioesters | Bioconjugation |
Hydrolysis
In aqueous environments, the compound hydrolyzes to 4-(2-methoxyethoxy)benzenesulfonic acid, releasing HCl:
This reaction necessitates anhydrous handling conditions .
Applications in Research and Industry
Pharmaceutical Development
The compound serves as a precursor to sulfonamide drugs, which inhibit carbonic anhydrase and serine proteases. For example, derivatives have been explored as antitumor agents targeting matrix metalloproteinases .
Materials Science
Its sulfonate esters act as surfactants in emulsion polymerization, improving latex stability in coatings and adhesives.
Bioconjugation
The sulfonyl chloride group reacts with lysine residues in proteins, enabling the study of protein-protein interactions via mass spectrometry .
| Hazard Statement | Precautionary Measure |
|---|---|
| H302: Harmful if swallowed | P301+P317: Seek medical attention if ingested |
| H314: Causes severe skin burns | P280: Wear gloves/eye protection |
Comparative Analysis with Related Compounds
Table 3: Comparison with Analogous Sulfonyl Chlorides
| Compound | Solubility in Water | Reactivity |
|---|---|---|
| 4-Methoxybenzenesulfonyl chloride | Low | Moderate |
| 4-Ethoxybenzenesulfonyl chloride | Low | Moderate |
| 4-(2-Methoxyethoxy)benzenesulfonyl chloride | Moderate | High |
The 2-methoxyethoxy group enhances solubility without sterically hindering the sulfonyl chloride group, enabling broader utility .
Recent Research and Patent Landscape
Patent Highlights
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WO2021152437A1: Utilizes the compound to synthesize kinase inhibitors for inflammatory diseases .
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US20220002245A1: Describes its role in creating sulfonated polymers for proton-exchange membranes in fuel cells .
Emerging Applications
Recent studies investigate its use in targeted drug delivery systems, where the ether linkage facilitates conjugation to polyethylene glycol (PEG) carriers .
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